molecular formula C8H9LiO B12574319 lithium;1-methoxy-2-methylbenzene-6-ide CAS No. 274695-95-3

lithium;1-methoxy-2-methylbenzene-6-ide

Cat. No.: B12574319
CAS No.: 274695-95-3
M. Wt: 128.1 g/mol
InChI Key: QCPHYYHXCRSKGL-UHFFFAOYSA-N
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Description

Lithium;1-methoxy-2-methylbenzene-6-ide is an organolithium compound with the molecular formula C₈H₉LiO. This compound is a derivative of benzene, where a lithium atom is bonded to a methoxy group and a methyl group on the benzene ring. It is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium;1-methoxy-2-methylbenzene-6-ide typically involves the reaction of 1-methoxy-2-methylbenzene with an organolithium reagent. One common method is the reaction of 1-methoxy-2-methylbenzene with n-butyllithium in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows: [ \text{C}8\text{H}{10}\text{O} + \text{n-BuLi} \rightarrow \text{C}_8\text{H}_9\text{LiO} + \text{n-BuH} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar organolithium reagents. The process is typically carried out in a controlled environment to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Lithium;1-methoxy-2-methylbenzene-6-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of new organometallic compounds.

Scientific Research Applications

Lithium;1-methoxy-2-methylbenzene-6-ide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;1-methoxy-2-methylbenzene-6-ide involves the nucleophilic attack of the lithium atom on electrophilic centers. The compound can form various intermediates, such as carbanions, which can further react with other molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

    Lithium;1-methoxybenzene-6-ide: Similar structure but without the methyl group.

    Lithium;2-methoxy-1-methylbenzene-6-ide: Similar structure with different positioning of the methoxy and methyl groups.

Uniqueness: Lithium;1-methoxy-2-methylbenzene-6-ide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various chemical syntheses and industrial applications.

Properties

CAS No.

274695-95-3

Molecular Formula

C8H9LiO

Molecular Weight

128.1 g/mol

IUPAC Name

lithium;1-methoxy-2-methylbenzene-6-ide

InChI

InChI=1S/C8H9O.Li/c1-7-5-3-4-6-8(7)9-2;/h3-5H,1-2H3;/q-1;+1

InChI Key

QCPHYYHXCRSKGL-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC=C[C-]=C1OC

Origin of Product

United States

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